molecular formula C11H23N3O2 B1372335 N-(3-methoxypropyl)-2-(piperazin-1-yl)propanamide CAS No. 1018252-09-9

N-(3-methoxypropyl)-2-(piperazin-1-yl)propanamide

Cat. No.: B1372335
CAS No.: 1018252-09-9
M. Wt: 229.32 g/mol
InChI Key: ZNZCGOUDVRTKJI-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(piperazin-1-yl)propanamide is a useful research compound. Its molecular formula is C11H23N3O2 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis and Anti-Allergic Activity : A study by Courant et al. (1993) focused on synthesizing a series of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides, including compounds structurally similar to N-(3-methoxypropyl)-2-(piperazin-1-yl)propanamide, to explore their potential anti-allergic activities. They found that one of the compounds exhibited comparable antiallergic activity to oxatomide when administered orally (Courant et al., 1993).

  • Anticonvulsant Evaluation : Kamal et al. (2013) synthesized a series of analogs, including compounds related to this compound, and evaluated their anticonvulsant activities. They discovered that one of these compounds was highly effective in seizure tests, demonstrating the potential of such compounds in anticonvulsant therapy (Kamal et al., 2013).

  • Antihypertensive Properties : Morphis et al. (1959) conducted pharmacologic studies on N-(o-Methoxyphenyl)-N′-(3-methoxypropyl)-piperazine, a compound with structural similarities to the subject compound. They found it had potent hypotensive activity, suggesting its potential in managing high blood pressure (Morphis et al., 1959).

  • Analgesic and Anti-inflammatory Activity : Okunrobo et al. (2006) investigated the analgesic and anti-inflammatory properties of phthaloylimidoalkyl derivatives structurally related to this compound. They found significant anti-inflammatory and analgesic effects in their tested compounds (Okunrobo et al., 2006).

  • Antibacterial Activity : Hussain et al. (2018) synthesized compounds including 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides, which are structurally similar to the subject compound. They found these compounds to exhibit good antibacterial activity and suggested their potential as new drug candidates (Hussain et al., 2018).

Properties

IUPAC Name

N-(3-methoxypropyl)-2-piperazin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-10(14-7-5-12-6-8-14)11(15)13-4-3-9-16-2/h10,12H,3-9H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZCGOUDVRTKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCOC)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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